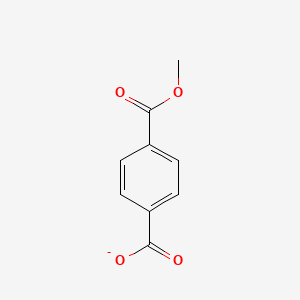

Mono-methyl terephthalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .

化学反应分析

Oxidation of p-Toluic Acid Methyl Ester

The most common method involves oxidizing p-toluic acid methyl ester using polyvalent heavy metal catalysts (e.g., cobalt salts) under controlled conditions. Key parameters include:

-

Temperature : 130–200°C

-

Pressure : 1–6 atm

-

Catalyst : Cobalt salts (e.g., cobalt C8–C10 fatty acid salts) at 10–100 ppm concentrations

-

Oxidation selectivity : Stopped at 20–45% conversion to maximize MMT yield while minimizing byproducts like methyl ester of terephthalaldehyde acid .

Example Reaction Parameters

| Parameter | Value Range |

|---|---|

| Reaction time | 2–240 minutes |

| Conversion rate | 20–45% |

| MMT yield | ≥80% of reacted ester |

The reaction mixture undergoes crystallization, separation from the melt (composed of unreacted p-toluic acid methyl ester), and washing with solvents like methanol to isolate pure MMT .

Catalytic Degradation Using Zr-MOF UiO-66

MMT is generated as a primary degradation product when PET is treated with zirconium-based metal-organic frameworks (Zr-MOFs) under high temperatures:

-

Conditions : 260°C under hydrogen or argon atmosphere

-

Yield : 98% (H₂) or 81% (Ar) after 24 hours

Enzymatic Depolymerization

While not a direct MMT-producing reaction, IsPETase enzyme hydrolyzes PET into mono(2-hydroxyethyl) terephthalic acid (MHET). MMT may form indirectly during PET degradation processes involving morpholine amide intermediates, as observed in titanium-catalyzed depolymerization .

Purification and Solubility Behavior

MMT’s solubility in methanol/water mixtures enables efficient purification:

-

Solubility Trends :

Solubility Data in Methanol/Water

| Temperature (K) | Methanol Mass Fraction | Solubility (g/100 g) |

|---|---|---|

| 280 | 0.3 | 2.1 |

| 336 | 1.0 | 8.0 |

The Wilson and NRTL models correlate solubility data, with root-mean-square deviations of 0.55–1.33 K for MMT systems .

Critical Observations

-

Selectivity : Oxidation reactions require precise control to avoid over-oxidation to undesired byproducts .

-

Catalyst Role : Zr-MOFs enable high-yield PET degradation without requiring acid or base additives .

-

Environmental Relevance : MMT’s formation in PET degradation highlights its role in circular polymer economies .

科学研究应用

Polyester Production

Mono-methyl terephthalate is a crucial intermediate in the synthesis of polyesters, especially polyethylene terephthalate (PET). PET is widely used in textiles, packaging materials, and plastic bottles due to its strength and durability. The production process involves the esterification of this compound with diols, leading to high molecular weight polymers suitable for various applications.

Key Properties:

- Melting Point: 220-223 °C

- Solubility: Slightly soluble in water; soluble in organic solvents like chloroform and methanol .

Plasticizers

In the plastic industry, this compound serves as a plasticizer to enhance the flexibility and durability of plastics. It is particularly valuable in the manufacturing of flexible polyvinyl chloride (PVC) products. The addition of this compound improves the mechanical properties of plastics, making them more suitable for applications such as soft PVC pipes and cable sheaths .

Coatings and Adhesives

This compound is incorporated into formulations for coatings and adhesives, providing improved adhesion and resistance to environmental factors. Its use in construction and automotive industries enhances the performance of these materials under various conditions, ensuring longevity and reliability .

Pharmaceuticals

This compound is being explored for its potential in drug delivery systems. Research indicates that it can improve the solubility and bioavailability of certain medications, thereby enhancing their therapeutic efficacy. This application is particularly significant in developing new formulations for poorly soluble drugs .

Research Applications

In laboratory settings, this compound is utilized as a standard compound for analytical methods such as chromatography. It aids in quality control processes across various chemical products, ensuring consistency and reliability in research findings .

Case Study 1: Polyester Fiber Production

A study conducted by researchers at a leading textile company demonstrated that using this compound as a precursor significantly improved the properties of polyester fibers. The resulting fibers exhibited enhanced tensile strength and thermal stability compared to those produced from traditional precursors.

Case Study 2: Plasticizer Efficiency

In a comparative analysis of plasticizers used in PVC production, this compound outperformed conventional plasticizers in terms of flexibility and processing ease. This study highlighted its effectiveness in reducing brittleness while maintaining mechanical integrity.

Data Table: Applications Overview

| Application | Description | Benefits |

|---|---|---|

| Polyester Production | Intermediate for PET synthesis | High strength, durability |

| Plasticizers | Enhances flexibility and durability of plastics | Improved mechanical properties |

| Coatings & Adhesives | Used in formulations for construction materials | Enhanced adhesion & environmental resistance |

| Pharmaceuticals | Improves solubility & bioavailability of drugs | Increased therapeutic efficacy |

| Research Applications | Standard compound for analytical methods | Ensures quality control |

作用机制

The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.

相似化合物的比较

Mono-methyl terephthalate is similar to other benzenedicarboxylic acid esters, such as:

- 1,2-Benzenedicarboxylic acid, dimethyl ester (dimethyl phthalate)

- 1,3-Benzenedicarboxylic acid, dimethyl ester (dimethyl isophthalate)

- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (bis(2-ethylhexyl) terephthalate)

Compared to these compounds, 1,4-benzenedicarboxylic acid, methyl ester is unique in its widespread use in the production of PET plastics and fibers, making it a crucial compound in the polymer industry .

属性

分子式 |

C9H7O4- |

|---|---|

分子量 |

179.15 g/mol |

IUPAC 名称 |

4-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |

InChI 键 |

REIDAMBAPLIATC-UHFFFAOYSA-M |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。